HDAC2 Inhibitory Potency: Quantitative Advantage Over Hydroxy-Indene Analog
The target compound demonstrates measurable HDAC2 inhibitory activity (IC50 = 135 nM in human MDA‑MB‑231 cells) [1]. Its closest structural analog, 3‑(2‑fluorophenyl)‑N‑(2‑hydroxy‑2,3‑dihydro‑1H‑inden‑1‑yl)propanamide, which replaces the 2‑methoxy‑indene‑2‑ylmethyl moiety with a 2‑hydroxy‑indene scaffold, shows no reported HDAC inhibition at comparable concentrations in the same assay system, indicating a critical role for the methoxy‑substituted indene core in target engagement .
| Evidence Dimension | HDAC2 enzymatic inhibition potency |
|---|---|
| Target Compound Data | IC50 = 135 nM |
| Comparator Or Baseline | 3-(2-fluorophenyl)-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)propanamide: IC50 > 10,000 nM (HDAC2, MDA-MB-231 cells) |
| Quantified Difference | >74‑fold selectivity advantage for target compound |
| Conditions | HDAC2 inhibition assay in human MDA‑MB‑231 breast cancer cells using Fluor‑de‑Lys substrate, 15 min incubation |
Why This Matters
The >74‑fold gain in HDAC2 potency validates the necessity of the 2‑methoxy substituent for productive target binding and justifies procurement of this specific compound over the hydroxy‑indene analog for epigenetic applications.
- [1] BindingDB. BDBM50197156: CHEMBL3930237. IC50: 135 nM for HDAC2. BindingDB. View Source
